![molecular formula C36H31P B14891727 (1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure, featuring a binaphthyl backbone and two 3,5-dimethylphenyl groups attached to a phosphorus atom, makes it an effective catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane typically involves the following steps:
Preparation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then reacted with chlorodiphenylphosphine in the presence of a base, such as triethylamine, to introduce the phosphorus atom.
Substitution: Finally, the diphenyl groups are substituted with 3,5-dimethylphenyl groups using a Grignard reagent or a similar organometallic reagent.
Industrial Production Methods
In industrial settings, the production of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is extensively used in scientific research, particularly in:
Asymmetric Catalysis: It serves as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Organic Synthesis: The compound is used to synthesize complex organic molecules with high enantioselectivity.
Medicinal Chemistry: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Material Science: The compound is used in the preparation of chiral materials and polymers.
Mecanismo De Acción
The mechanism of action of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The binaphthyl backbone and the 3,5-dimethylphenyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
(S)-BINAP: (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.
Uniqueness
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern on the phenyl groups, which provides distinct steric and electronic properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other similar compounds, making it a valuable ligand in asymmetric synthesis.
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31P/c1-24-18-25(2)21-30(20-24)37(31-22-26(3)19-27(4)23-31)35-17-16-29-11-6-8-14-33(29)36(35)34-15-9-12-28-10-5-7-13-32(28)34/h5-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNGIWZRXFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
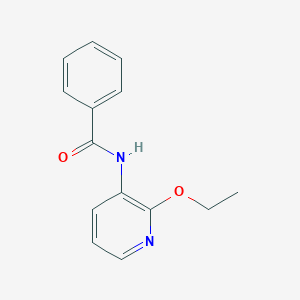

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


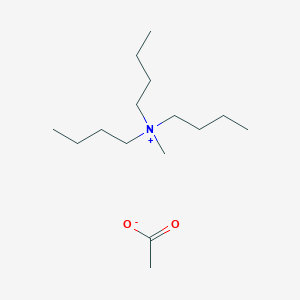

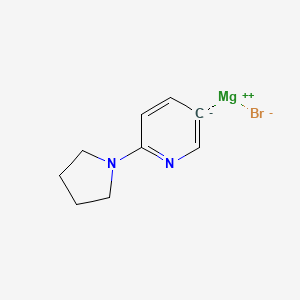
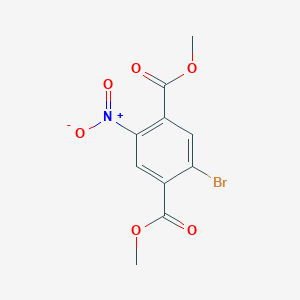
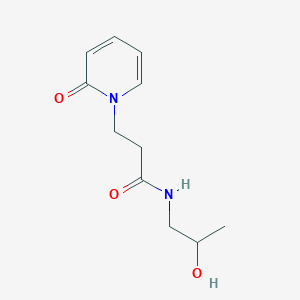
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
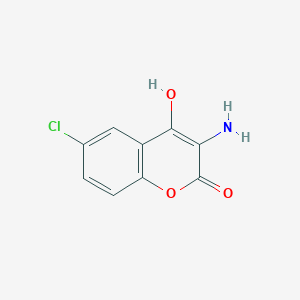
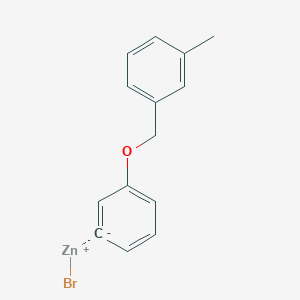
![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)
